N-(4-chloro-2-methylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the pyrazole moiety: This step may involve the reaction of the pyrimidine intermediate with a pyrazole derivative in the presence of a suitable catalyst.
Chlorination and methylation: The final steps might include chlorination and methylation reactions to introduce the chloro and methyl groups at specific positions on the phenyl and pyrimidine rings.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
- N-(4-chloro-2-methylphenyl)-2-(pyrazol-1-yl)-6-methylpyrimidin-4-amine
Uniqueness
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine is unique due to the specific combination of functional groups and their positions on the phenyl, pyrazole, and pyrimidine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H18ClN5 |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C17H18ClN5/c1-10-7-14(18)5-6-15(10)20-16-9-11(2)19-17(21-16)23-13(4)8-12(3)22-23/h5-9H,1-4H3,(H,19,20,21) |
InChI Key |
AEGDWCGYUXOVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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